molecular formula C39H40 B6327047 (Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane CAS No. 1613036-25-1

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane

Cat. No. B6327047
CAS RN: 1613036-25-1
M. Wt: 508.7 g/mol
InChI Key: UPDSFXXGPWJOMZ-UHFFFAOYSA-N
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Description

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane, or CPDMF, is an organic compound that is widely used in scientific research. It is a common reagent in organic synthesis and has a variety of potential applications in the field of chemistry. CPDMF is a versatile compound that can be used in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of CPDMF is dependent on the type of reaction in which it is used. In Diels-Alder cycloadditions, the reaction proceeds through a concerted process in which the diphenylmethane group acts as a dienophile, reacting with the cyclopentadiene to form a four-membered ring. The reaction is catalyzed by a Lewis acid, such as zinc chloride, which activates the dienophile and facilitates the reaction. In Wittig-Horner reactions, CPDMF acts as a phosphonium ylide, which reacts with an aldehyde or ketone to form an alkene product.
Biochemical and Physiological Effects
CPDMF is not known to have any biochemical or physiological effects, as it is not metabolized by the body. It is a synthetic compound that is not found in nature and is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

CPDMF has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of reactions, such as Diels-Alder cycloadditions, Wittig-Horner reactions, and enantioselective syntheses. It is also a relatively inexpensive and readily available reagent. The main limitation of CPDMF is that it is not readily soluble in water, which can limit its use in some reactions.

Future Directions

The potential future directions for research involving CPDMF are numerous. CPDMF can be used to synthesize a variety of organic compounds, such as pharmaceuticals and polymers, and can be used as a catalyst in a variety of reactions. Additionally, CPDMF can be used in the synthesis of new materials, such as polymers and nanomaterials. CPDMF can also be used to explore new reaction pathways, such as enantioselective syntheses, and can be used to develop new catalysts for organic synthesis. Finally, CPDMF can be used to study the mechanisms of organic reactions, such as Diels-Alder cycloadditions and Wittig-Horner reactions.

Synthesis Methods

CPDMF is synthesized from the reaction of cyclopentadiene and 9-fluorenylmethyl diphenylmethane. The reaction takes place in a polar aprotic solvent, such as acetonitrile, and is catalyzed by a Lewis acid, such as zinc chloride. The reaction proceeds through a Diels-Alder cycloaddition, resulting in the formation of a cyclopentadienyl-substituted fluorenylmethyl diphenylmethane product. The reaction is typically carried out at room temperature and the product can be isolated and purified by column chromatography.

Scientific Research Applications

CPDMF is widely used in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as Diels-Alder cycloadditions, Wittig-Horner reactions, and enantioselective syntheses. CPDMF is also used in the synthesis of pharmaceuticals and other organic compounds, and can be used as a catalyst in the synthesis of polymers.

properties

IUPAC Name

2,7-ditert-butyl-9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40/c1-37(2,3)30-21-23-32-33-24-22-31(38(4,5)6)26-35(33)36(34(32)25-30)39(29-19-13-14-20-29,27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-19,21-26,36H,20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSFXXGPWJOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(C4=CC=CC4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane

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